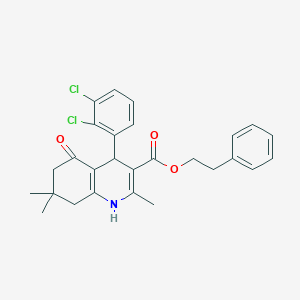
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CB-30865" and is a member of the carbazole family of compounds.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and photovoltaic devices. In cancer research, CB-30865 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro. In neuroprotection, CB-30865 has been shown to protect against oxidative stress and reduce neuroinflammation in animal models. In photovoltaic devices, CB-30865 has been used as a sensitizer in dye-sensitized solar cells, with promising results.
Mecanismo De Acción
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is not fully understood. However, studies have suggested that CB-30865 may exert its effects through the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. CB-30865 has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, CB-30865 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In neuroprotection, CB-30865 has been shown to protect against oxidative stress and reduce neuroinflammation. In photovoltaic devices, CB-30865 has been shown to increase the efficiency of dye-sensitized solar cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide in lab experiments is its potential as a multifunctional compound with applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research on its applications in photovoltaic devices could lead to the development of more efficient solar cells. Overall, N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has the potential to be a valuable compound in scientific research and may have important applications in various fields.
Métodos De Síntesis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 9-ethylcarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-20-9-5-4-7-17(20)18-13-15(11-12-21(18)24)23-22(26)16-8-6-10-19(14(16)2)25(27)28/h4-13H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWFTSUVUGEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

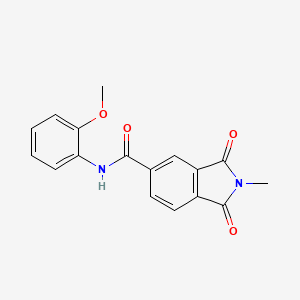
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
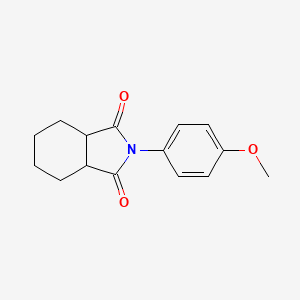
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
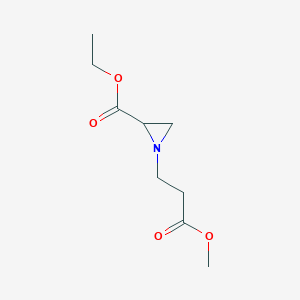
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
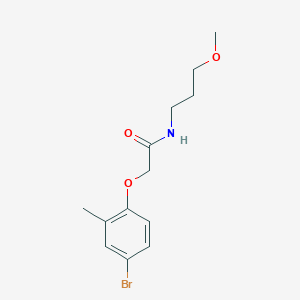
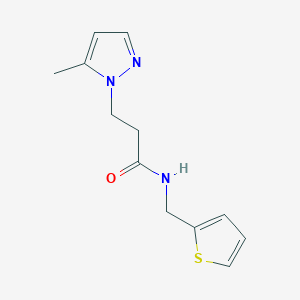
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)
